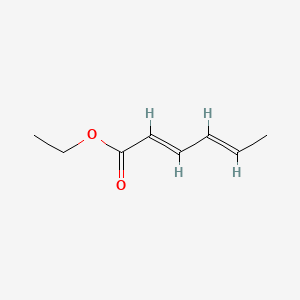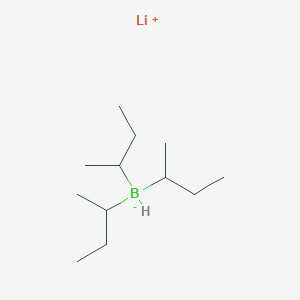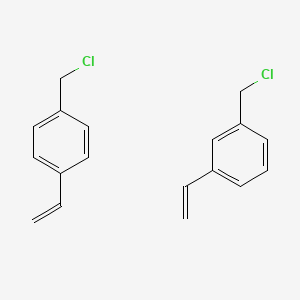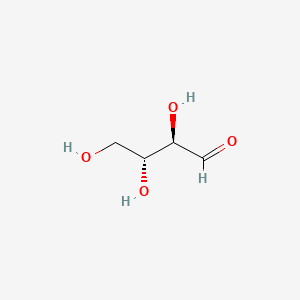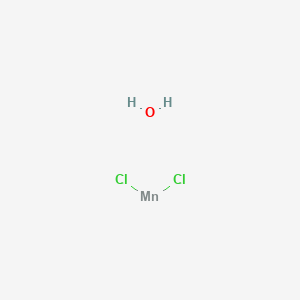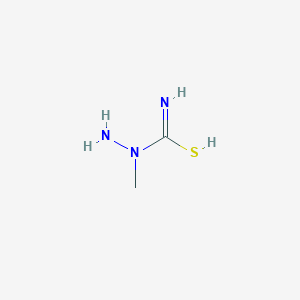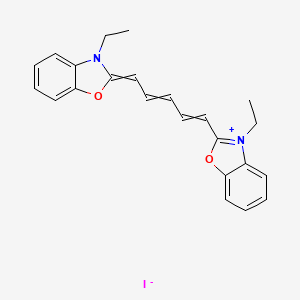
Dodci
Übersicht
Beschreibung
Dodci, also known as 3,3’-Diethyloxacarbocyanine iodide, is a cyanine-based dye used in photosensitization of mitochondria and endoplastic reticulum in animals and plant cells .
Synthesis Analysis
The photoisomerization dynamics of Dodci have been examined in a series of 1-alkyl-3-methylimidazolium . The dynamics of photoisomerization of Dodci has also been investigated inside a micellar environment formed by a surfactant-like ionic liquid .Molecular Structure Analysis
The molecular structure of Dodci has been studied and documented in several scientific papers .Chemical Reactions Analysis
The photoisomerization dynamics of Dodci have been examined in a series of 1-alkyl-3-methylimidazolium . The dynamics of photoisomerization of Dodci has also been investigated inside a micellar environment formed by a surfactant-like ionic liquid .Physical And Chemical Properties Analysis
Dodci’s physical and chemical properties include its structure, chemical names, and classification . The dynamics of photoisomerization of Dodci has been investigated inside a micellar environment formed by a surfactant-like ionic liquid .Wissenschaftliche Forschungsanwendungen
Photoacoustic Spectroscopy
DODCI is widely used as a mode-locking dye in lasers. Researchers have studied its photoisomerisation behavior using photoacoustic spectroscopy . Here’s what we know:
Optoacoustic Spectroscopy
Another intriguing application involves studying the singlet excited state of DODCI using laser optoacoustic spectroscopy . Key points:
Innovative Practices for Materiel Readiness
Beyond spectroscopy, DODCI finds relevance in defense technology. The DoDI 5000.92 emphasizes innovation for sustaining materiel readiness :
Safety and Hazards
Wirkmechanismus
Target of Action
Dodci, also known as 3,3’-Diethyloxadicarbocyanine Iodide, is a symmetric carbocyanine fluorophore . It is primarily used as a saturable absorber in passively mode-locked pulsed dye lasers . The primary targets of Dodci are the molecules that it interacts with in these lasers, where it absorbs and emits light.
Mode of Action
Dodci’s mode of action involves its interaction with light in the lasers. It absorbs light at specific wavelengths (between 574 nm and 645 nm ) and then re-emits it, a process known as fluorescence. This property makes Dodci useful in lasers, where it can absorb and re-emit light to produce a laser beam. Dodci also undergoes photoisomerization, a process where it changes its structure in response to light .
Pharmacokinetics
Its properties as a dye suggest that it would likely be poorly absorbed and rapidly excreted if ingested or injected .
Action Environment
The action of Dodci is influenced by various environmental factors. For instance, the efficiency of its fluorescence and photoisomerization can be affected by the solvent it is dissolved in . Additionally, factors such as light intensity and temperature can also influence its action .
Eigenschaften
IUPAC Name |
3-ethyl-2-[5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2O2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDZYSUDOQXJOU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884771 | |
| Record name | Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark blue crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 3,3'-Diethyloxadicarbocyanine iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11505 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dodci | |
CAS RN |
14806-50-9, 64173-98-4 | |
| Record name | 3,3′-Diethyloxadicarbocyanine iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14806-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadienyl]-, iodide, (Z,E,E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64173-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-2-[5-(3-ethyl-3H-benzoxazol-2-ylidene)penta-1,3-dienyl]benzoxazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 3,3'-Diethyloxadicarbocyanine Iodide, commonly known as DODCI, has the molecular formula C27H27IN2O2 and a molecular weight of 538.4 g/mol.
A: DODCI exhibits characteristic absorption and emission spectra. Its absorption maximum varies depending on the solvent and aggregation state but is typically observed in the visible region around 580 nm [, ]. DODCI fluorescence is also solvent-dependent and is typically observed in the red region [, ].
A: Yes, DODCI can be successfully incorporated into various polymer matrices, including poly(methyl methacrylate) (PMMA) and poly(benzyl methacrylate). [] The association state of DODCI within these matrices can be controlled by modifying the polymer's side-chain substituents and the concentration of DODCI. []
A: The photophysical properties of DODCI, including its fluorescence lifetime, quantum yield, and isomerization rate, are highly sensitive to its surrounding environment. Factors like solvent polarity [, ], viscosity [, , , , , , ], and confinement [, , ] significantly influence these properties.
A: Upon light absorption, DODCI undergoes a trans-cis isomerization around its central double bond. [, , ] This process involves overcoming an energy barrier in the excited state and is highly influenced by the surrounding environment, particularly solvent viscosity. [, , ]
A: While the Kramers model, which links reaction rates to solvent friction, can be applied to some systems, it fails to fully explain the photoisomerization rates of DODCI in certain solvents like alcohols and ionic liquids. [, ] This suggests that factors beyond simple viscosity, such as specific solute-solvent interactions and solvent structure, play a significant role in DODCI isomerization. [, ]
A: DODCI is a commonly used saturable absorber in dye lasers, particularly for passive mode-locking to generate ultrashort laser pulses. [, , , , , ] Its ability to saturate at high light intensities allows for the formation and shaping of short pulses within the laser cavity. [, , , ]
A: The specific saturable absorber used in a dye laser, such as DODCI or DQOCI, significantly influences the laser's output characteristics, including pulse duration, stability, and mode-locking range. [, ] The absorber's recovery time and saturation properties play crucial roles in determining these characteristics. [, ]
A: Studies have shown that DODCI exhibits a strong interaction with biological macromolecules like DNA and bovine serum albumin (BSA). [] These macromolecules create a highly restricted environment for DODCI, effectively suppressing its photoisomerization. []
A: Yes, the photophysical properties of DODCI can provide insights into the microenvironment of block copolymer systems. For instance, its fluorescence decay and isomerization rates in block copolymer reverse micelles suggest that DODCI resides within the hydrated core regions of these aggregates. [, ]
A: Various time-resolved spectroscopic techniques are employed to investigate DODCI photophysics. These include time-correlated single-photon counting (TCSPC) to measure fluorescence lifetimes [, , , ] and pump-probe spectroscopy to study excited state dynamics. [, ] Other techniques like laser-induced optoacoustic spectroscopy (LIOAS) are used to determine volume changes during photoisomerization. [, ]
A: Techniques like small-angle X-ray scattering (SAXS) and 1H-NMR spectroscopy provide valuable information about the association state of DODCI in different solvents and matrices. [, ] These methods can reveal the size and morphology of DODCI aggregates. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





